molecular formula C10H11NO2 B11911722 3-Ethyl-5-hydroxyindolin-2-one

3-Ethyl-5-hydroxyindolin-2-one

Cat. No.: B11911722
M. Wt: 177.20 g/mol
InChI Key: ZCDLRECQNXLMOW-UHFFFAOYSA-N
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Description

3-Ethyl-5-hydroxyindolin-2-one is a compound belonging to the indolinone family, characterized by its unique structure that includes an indole ring with a hydroxyl group at the 5-position and an ethyl group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Ethyl-5-hydroxyindolin-2-one can be achieved through several methods. One common approach involves the three-component coupling of N-protected isatin, aryne precursor, and 1,3-cyclodione under metal-free conditions . This method is advantageous due to its simplicity and the good yields obtained.

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of phase-transfer catalysts (PTC) and metal-catalyzed reactions are common in industrial settings to enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions: 3-Ethyl-5-hydroxyindolin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various substituted indolinones and oxindoles, which have significant biological and chemical properties .

Scientific Research Applications

3-Ethyl-5-hydroxyindolin-2-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-Ethyl-5-hydroxyindolin-2-one involves its interaction with specific molecular targets and pathways. It is known to cross the blood-brain barrier and affect brain function by interacting with cytochrome P450 enzymes, particularly CYP1A2 and CYP2A5 . These interactions can lead to the modulation of various biochemical pathways, contributing to its biological effects.

Comparison with Similar Compounds

Uniqueness: 3-Ethyl-5-hydroxyindolin-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C10H11NO2

Molecular Weight

177.20 g/mol

IUPAC Name

3-ethyl-5-hydroxy-1,3-dihydroindol-2-one

InChI

InChI=1S/C10H11NO2/c1-2-7-8-5-6(12)3-4-9(8)11-10(7)13/h3-5,7,12H,2H2,1H3,(H,11,13)

InChI Key

ZCDLRECQNXLMOW-UHFFFAOYSA-N

Canonical SMILES

CCC1C2=C(C=CC(=C2)O)NC1=O

Origin of Product

United States

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